2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
2-(Cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a cinnamylthio group and a dimethylphenyl group attached to a pyrimidoindole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core through a cyclization reaction. This can be achieved by reacting an appropriate indole derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The next step involves the introduction of the 2,5-dimethylphenyl group. This can be done via a Friedel-Crafts acylation reaction, where the pyrimidoindole core is treated with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Cinnamylthio Group: The final step is the attachment of the cinnamylthio group. This can be achieved through a nucleophilic substitution reaction, where the intermediate product is reacted with cinnamyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, which can reduce the cinnamylthio group to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with various biological targets, making it a candidate for further investigation in drug discovery.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its structure suggests it could be a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The cinnamylthio group may play a role in binding to these targets, while the pyrimidoindole core could be involved in modulating biological activity through interactions with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Similar structure but with a phenylthio group instead of a cinnamylthio group.
2-(Cinnamylthio)-3-(phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Similar structure but with a phenyl group instead of a 2,5-dimethylphenyl group.
Uniqueness
The uniqueness of 2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cinnamylthio and 2,5-dimethylphenyl groups makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-18-14-15-19(2)23(17-18)30-26(31)25-24(21-12-6-7-13-22(21)28-25)29-27(30)32-16-8-11-20-9-4-3-5-10-20/h3-15,17,28H,16H2,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIMMVUQRIDGFW-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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